molecular formula C14H13FO B6356676 4-(Benzyloxy)-1-fluoro-2-methylbenzene CAS No. 1532161-38-8

4-(Benzyloxy)-1-fluoro-2-methylbenzene

Cat. No.: B6356676
CAS No.: 1532161-38-8
M. Wt: 216.25 g/mol
InChI Key: RGNGCNZLLYBQHK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-fluoro-2-methylbenzene is a substituted aromatic compound featuring a benzyloxy group at the para position (C4), a fluorine atom at the ortho position (C1), and a methyl group at the meta position (C2) relative to the benzyloxy substituent. The benzyloxy group enhances lipophilicity, while the fluorine and methyl substituents influence reactivity through electron-withdrawing and electron-donating effects, respectively.

Properties

IUPAC Name

1-fluoro-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGCNZLLYBQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-fluoro-2-methylbenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler aromatic compounds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: 4-(Benzyloxy)benzaldehyde or 4-(Benzyloxy)benzoic acid.

    Reduction: Benzene derivatives without the benzyloxy group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

4-(Benzyloxy)-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the molecule. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Benzyloxy)-1-fluoro-2-methylbenzene and related compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Characteristics
This compound 4-OBn, 1-F, 2-CH₃ 220.28 (calculated) Not available Combines lipophilicity (OBn) with moderate reactivity (F, CH₃); potential intermediate in drug synthesis.
4-(Benzyloxy)-1-bromo-2-fluorobenzene 4-OBn, 1-Br, 2-F 295.13 (calculated) 185346-79-6 Bromine enhances electrophilicity; likely used in cross-coupling reactions .
1-(Benzyloxy)-2,4-difluorobenzene 1-OBn, 2-F, 4-F 220.19 (calculated) Not available Dual fluorine substituents increase electron-withdrawing effects; may alter crystallization behavior .
1-Benzyloxy-2-bromo-4-t-butylbenzene 1-OBn, 2-Br, 4-C(CH₃)₃ 319.24 52458-11-4 Steric bulk from t-butyl group reduces reaction rates; suited for specialty applications .

Biological Activity

4-(Benzyloxy)-1-fluoro-2-methylbenzene, a fluorinated aromatic compound, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties. The synthesis, structure-activity relationships (SAR), and relevant case studies are also discussed.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H10FO\text{C}_9\text{H}_{10}\text{F}\text{O}

This compound features a fluorine atom attached to a methyl-substituted benzene ring, which is further substituted with a benzyloxy group. The incorporation of fluorine is known to enhance the lipophilicity and biological activity of aromatic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, including this compound. Research indicates that fluorine-containing analogs exhibit improved potency against various cancer cell lines due to enhanced interaction with biological targets.

Case Study:
A study evaluated several derivatives of this compound for their cytotoxic effects on cancer cell lines. The results showed that modifications to the benzyloxy group significantly influenced the IC50 values against Bcl-xL and Mcl-1 proteins, key regulators in apoptosis:

CompoundIC50 (μM) Bcl-xLIC50 (μM) Mcl-1
7a16.77 ± 0.1243.22 ± 0.01
89.37 ± 0.0516.63 ± 0.02
93.79 ± 0.037.26 ± 0.03
This compound X Y

The specific IC50 values for this compound need to be determined through experimental assays.

Antimicrobial Activity

Fluorinated compounds often demonstrate enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the fluorine atom can alter the electronic properties of the molecule, leading to increased interaction with microbial targets.

Research Findings:
A review indicated that compounds with fluorine substitutions showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The position of the fluorine atom was critical in determining the level of activity.

Antiparasitic Activity

The antiparasitic effects of fluorinated compounds are also notable. For instance, derivatives similar to this compound have been tested against Taenia crassiceps, demonstrating promising results.

Experimental Results:
In vitro assays revealed that certain fluorinated derivatives exhibited potent activity against cysticerci, with IC50 values significantly lower than those of non-fluorinated analogs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Fluorine Substitution: Enhances lipophilicity and alters electronic properties.
  • Benzyloxy Group: Modifications can lead to improved binding affinity to target proteins.

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